Cas no 866154-49-6 ((E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine)

E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine is a synthetic organic compound with distinct structural features. This compound exhibits high purity and is suitable for various chemical reactions due to its unique electrophilic properties. Its structural arrangement allows for efficient substitution reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine structure
866154-49-6 structure
Product Name:(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine
CAS No:866154-49-6
MF:C14H13N3O3
MW:271.271322965622
CID:4663078
Update Time:2025-06-18

(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine Chemical and Physical Properties

Names and Identifiers

    • (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine
    • Ethanone, 1-(2-pyridinyl)-, O-[(4-nitrophenyl)methyl]oxime
    • Inchi: 1S/C14H13N3O3/c1-11(14-4-2-3-9-15-14)16-20-10-12-5-7-13(8-6-12)17(18)19/h2-9H,10H2,1H3
    • InChI Key: NAGVWQOOMXRCMN-UHFFFAOYSA-N
    • SMILES: C(=NOCC1=CC=C([N+]([O-])=O)C=C1)(C1=NC=CC=C1)C

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Additional information on (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine

Introduction to (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine and Its Applications in Modern Chemical Biology

Compound with the CAS number 866154-49-6 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The molecular structure of this compound, specifically named as (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine, exhibits a unique blend of functional groups that make it a promising candidate for various biological and chemical applications. This introduction aims to provide a comprehensive overview of the compound, its properties, and the latest research findings that highlight its potential in drug discovery and molecular pharmacology.

The compound's structure consists of several key components that contribute to its biological activity. The presence of a 4-nitrophenyl moiety suggests potential interactions with biological targets due to its electron-withdrawing nature, while the pyridin-2-yl group introduces a nitrogen-rich environment that can facilitate hydrogen bonding and other non-covalent interactions. The amine group at the end of the molecule further enhances its potential as a pharmacophore, allowing for diverse modifications and derivations that can fine-tune its biological activity.

In recent years, there has been a surge in research focused on developing novel molecules with enhanced selectivity and efficacy. The compound in question has been studied for its potential role in modulating various biological pathways. One of the most intriguing aspects of this molecule is its ability to interact with enzymes and receptors in a highly specific manner. This specificity is crucial for developing drugs that can target particular diseases without affecting other biological systems.

Recent studies have demonstrated that derivatives of (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine exhibit significant activity against certain types of cancer cells. The nitro group in the phenyl ring has been shown to induce apoptosis in cancer cells by disrupting key signaling pathways. Additionally, the pyridine ring has been found to enhance the compound's ability to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the compound's structural complexity but also showcase the advancements in organic chemistry that enable the preparation of such intricate molecules.

The pharmacological properties of (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine have been extensively studied in vitro and in vivo. Preclinical trials have shown promising results in terms of toxicity profiles and therapeutic efficacy. The compound's ability to inhibit specific enzymes has led to investigations into its potential use as an antiviral agent. Furthermore, its interaction with DNA-binding proteins has opened new avenues for research into anticancer therapies.

The development of new drugs often involves understanding the molecular mechanisms by which these compounds exert their effects. In the case of this molecule, researchers have utilized computational methods to predict how it interacts with biological targets at the atomic level. These computational studies have not only provided insights into the compound's mechanism of action but also helped in designing more effective derivatives.

The role of computational chemistry in drug discovery cannot be overstated. By leveraging powerful algorithms and high-performance computing resources, scientists can simulate complex molecular interactions with remarkable accuracy. This approach has been instrumental in identifying novel lead compounds like (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine, which may not have been discovered through traditional experimental methods alone.

In conclusion, Compound CAS no.866154-49-6, specifically named as (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover more about its properties and potential applications, this compound is poised to play a crucial role in future medical treatments.

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